molecular formula C14H10ClFO2 B7997605 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B7997605
M. Wt: 264.68 g/mol
InChI Key: JIDCROLCBJPELF-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that features both a chlorobenzyl and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 4-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by the addition of the aldehyde to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-((3-Chlorobenzyl)oxy)-4-fluorobenzoic acid.

    Reduction: 2-((3-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)oxy)-4-chlorobenzaldehyde
  • 2-((3-Chlorobenzyl)oxy)-4-methylbenzaldehyde
  • 2-((3-Chlorobenzyl)oxy)-4-nitrobenzaldehyde

Uniqueness

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to the presence of both a chlorine and a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required.

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-3-1-2-10(6-12)9-18-14-7-13(16)5-4-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCROLCBJPELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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